REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([Br:7])=[CH:5][NH:4][N:3]=1.CN(C)[CH:10]=[C:11]([CH3:14])[CH:12]=O.C(O)C>C(O)(=O)C>[Br:7][C:6]1[CH:5]=[N:4][N:3]2[CH:12]=[C:11]([CH3:14])[CH:10]=[N:1][C:2]=12
|
Name
|
|
Quantity
|
0.331 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1Br
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
CN(C=C(C=O)C)C
|
Name
|
|
Quantity
|
6.48 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
9.72 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (20-80% EtOAc/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN2C1N=CC(=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.39 mmol | |
AMOUNT: MASS | 0.294 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |